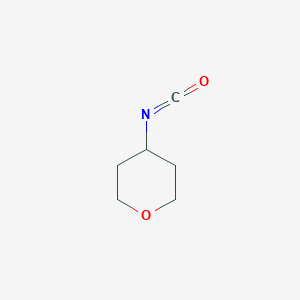

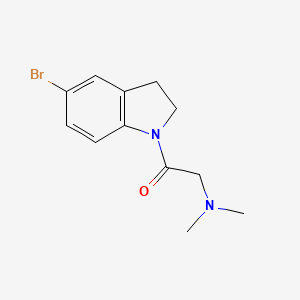

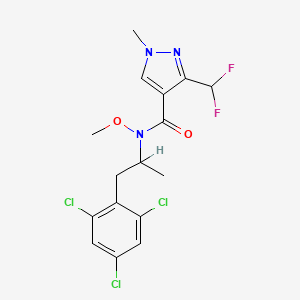

![molecular formula C8H16N2O B1532860 4-Oxa-1,9-diazaspiro[5.5]undecane CAS No. 151742-17-5](/img/structure/B1532860.png)

4-Oxa-1,9-diazaspiro[5.5]undecane

Vue d'ensemble

Description

4-Oxa-1,9-diazaspiro[5.5]undecane (C10H18N2O2) is a cyclic amine that is widely used in the synthesis of a variety of compounds and materials. It is a versatile building block for the synthesis of a variety of compounds and materials and is of particular interest for its potential applications in the fields of medicine and biotechnology. 5]undecane.

Applications De Recherche Scientifique

Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists

4-Oxa-1,9-diazaspiro[5.5]undecane derivatives have been synthesized as dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). These compounds exhibit potent analgesic activity, comparable to oxycodone, but with a reduced risk of constipation, suggesting a promising approach for developing safer analgesics .

Treatment of Pain

The spirocyclic system of 4-Oxa-1,9-diazaspiro[5.5]undecane has been utilized in the development of compounds for pain treatment. The structural versatility allows for the modulation of pharmacological profiles, providing a platform for the synthesis of new analgesic drugs .

Obesity Management

Compounds containing the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold have shown potential in the treatment of obesity. The ability to target multiple receptors may offer a multifaceted approach to weight management and related metabolic disorders .

Immune System and Cell Signaling Disorders

The bioactive properties of 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives extend to the treatment of various immune system and cell signaling disorders. Their interaction with specific receptors can influence immune responses and cellular communication pathways .

Cardiovascular Disorders

Research indicates that 4-Oxa-1,9-diazaspiro[5.5]undecane derivatives could be beneficial in treating cardiovascular disorders. The compounds’ action on certain receptors may lead to improved cardiovascular function and protection against cardiac diseases .

Psychotic Disorders

The structural framework of 4-Oxa-1,9-diazaspiro[5.5]undecane is being explored for its therapeutic potential in psychotic disorders. Its ability to modulate neurotransmitter systems could pave the way for new treatments in mental health .

Mécanisme D'action

Target of Action

The primary targets of 4-Oxa-1,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

4-Oxa-1,9-diazaspiro[5.5]undecane acts as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . It interacts with these targets, leading to changes in their activity. Specifically, it acts as an agonist for the μ-opioid receptor, enhancing its activity, and as an antagonist for the sigma-1 receptor, inhibiting its activity .

Biochemical Pathways

The interaction of 4-Oxa-1,9-diazaspiro[5.5]undecane with the μ-opioid receptor and the sigma-1 receptor affects various biochemical pathways involved in pain perception and analgesia . The exact pathways and their downstream effects are complex and depend on a variety of factors, including the specific context of receptor activation and the presence of other signaling molecules .

Pharmacokinetics

The pharmacokinetic properties of 4-Oxa-1,9-diazaspiro[5The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties

Result of Action

The dual action of 4-Oxa-1,9-diazaspiro[5.5]undecane on the μ-opioid receptor and the sigma-1 receptor results in potent analgesic activity . In animal models, this compound has been shown to produce analgesia comparable to that of oxycodone, a potent opioid analgesic . Importantly, unlike oxycodone, 4-Oxa-1,9-diazaspiro[5.5]undecane appears to produce less constipation, a common side effect of opioids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Oxa-1,9-diazaspiro[5.5]undecane. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability

Propriétés

IUPAC Name |

4-oxa-1,9-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-11-6-5-10-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERLAJRBWYLFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

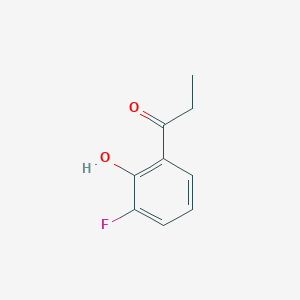

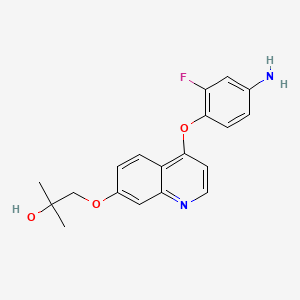

![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)

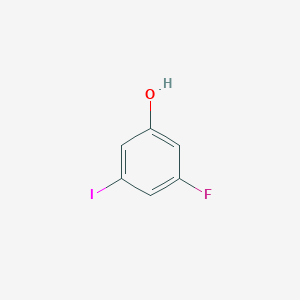

![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)

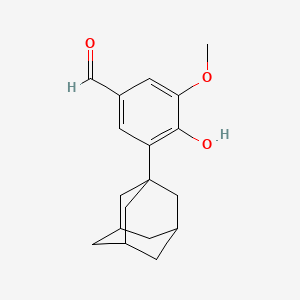

![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)